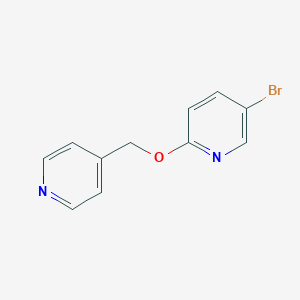

5-Bromo-2-(pyridin-4-ylmethoxy)pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(pyridin-4-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBZEJWPEAFDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)OCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Functionalization, and Derivatization Strategies of 5 Bromo 2 Pyridin 4 Ylmethoxy Pyridine

Reactivity of the Bromine Atom: Cross-Coupling and Substitution Reactions

The bromine atom at the 5-position of the pyridine (B92270) ring is a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the bromine atom in 5-bromo-2-(pyridin-4-ylmethoxy)pyridine serves as a suitable electrophilic partner. While specific studies on this exact molecule are limited, the reactivity can be inferred from studies on structurally similar 5-bromopyridine derivatives.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of biaryl compounds. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in moderate to good yields. nih.gov These reactions are typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water, using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄, with temperatures ranging from 85 °C to 95 °C. nih.govmdpi.com It is expected that this compound would undergo similar transformations.

Interactive Data Table: Examples of Suzuki-Miyaura Coupling with 5-Bromopyridine Derivatives

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 | nih.govmdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 | nih.govmdpi.com |

| 3-Chlorophenylboronic acid | Pd(OAc)₂/CsF | CsF | DMF | 95-100 | 92 | ias.ac.in |

Sonogashira Coupling: This reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. Studies on similar compounds, such as 2-amino-3-bromopyridines, have demonstrated successful Sonogashira coupling with various terminal alkynes using a palladium catalyst (e.g., Pd(CF₃COO)₂), a copper(I) co-catalyst (CuI), and a phosphine (B1218219) ligand (e.g., PPh₃) in a solvent like DMF at elevated temperatures. scirp.orgscirp.org

Interactive Data Table: Examples of Sonogashira Coupling with Bromopyridine Derivatives

| Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 85 | scirp.orgscirp.org |

| Ethynylbenzene | Pd[PPh₃]₄/CuI | THF/Et₃N | RT | 90 | soton.ac.uk |

| 1-Heptyne | Pd(OAc)₂/dppf | DMF | 120 | 88 | rsc.org |

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide. This reaction is known for its tolerance to a wide range of functional groups. Although specific data for this compound is scarce, the general principles of Stille coupling on bromopyridines would apply. orgsyn.org

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. stackexchange.comechemi.comyoutube.com The bromine atom at the 5-position is at a meta-like position relative to the ring nitrogen, making direct nucleophilic displacement challenging under standard SₙAr conditions. However, reactions with strong nucleophiles or under forcing conditions might lead to substitution. For instance, studies on 5-bromo-1,2,3-triazines have shown that the bromine can be displaced by phenols in a concerted SₙAr reaction. nih.gov

Reactivity of the Pyridine Nitrogen Atoms: Coordination Chemistry and Protonation Studies

The lone pairs of electrons on the two pyridine nitrogen atoms in this compound make them potential sites for coordination with metal ions and for protonation in acidic media.

Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atoms in this compound can act as Lewis bases, donating their electron pairs to metal centers. The presence of two pyridine rings offers the possibility of acting as a bidentate ligand, potentially forming chelate complexes. While specific metal complexation studies involving this particular compound are not extensively documented, research on similar pyridyl-containing ligands provides insights into its potential coordination behavior.

Functionalization of the Pyridyl Rings

Beyond the reactivity of the bromine atom, the pyridine rings themselves can be functionalized. Electrophilic aromatic substitution on pyridine is generally difficult due to the electron-deficient nature of the ring and the deactivating effect of the protonated nitrogen under acidic conditions. However, under specific conditions, functionalization can be achieved. For the bromo-substituted ring, the bromine can direct incoming electrophiles. For the second pyridine ring, functionalization would likely occur at positions not deactivated by the pyridyl ether substituent.

Electrophilic Aromatic Substitution (EAS) Studies

Electrophilic aromatic substitution (EAS) on the this compound core is a complex process due to the competing influences of its substituents. The pyridine ring is inherently electron-deficient and resistant to electrophilic attack, a characteristic further amplified by the electron-withdrawing nature of the nitrogen atom which deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions. wikipedia.org Consequently, electrophilic substitution on an unsubstituted pyridine, when forced under harsh conditions, typically occurs at the C3 position.

In the case of this compound, the substituents on the pyridine ring dictate the regiochemical outcome:

2-(pyridin-4-ylmethoxy) group: This alkoxy group is an activating, ortho-, para-director due to the lone pairs on the ether oxygen, which can be donated into the ring through resonance. It strongly activates the C3 position (ortho) and the C5 position (para).

5-Bromo group: Halogens are deactivating via induction but are ortho-, para-directors through resonance. The bromo group directs incoming electrophiles to the C4 and C6 positions.

Pyridine Nitrogen: This is a strong deactivating group and directs meta (to C3 and C5).

The cumulative effect of these groups suggests that the C3 and C4 positions are the most likely sites for electrophilic attack. The C3 position is strongly activated by the ortho-alkoxy group and is a meta-position relative to the nitrogen. The C4 position is activated by the para-alkoxy group (a weaker effect) and the ortho-bromo group. The C6 position is sterically hindered by the adjacent pyridin-4-ylmethoxy group and deactivated by its proximity to the ring nitrogen.

Given that the alkoxy group is a more powerful activating group than the directing effect of the bromine, substitution is most probable at the C3 position. However, classical EAS reactions like nitration or Friedel-Crafts acylation are often difficult to perform on pyridine rings without first forming the corresponding N-oxide, which activates the ring system towards electrophilic attack, particularly at the 4-position. wikipedia.org

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical EAS for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgbaranlab.org

For this compound, the 2-alkoxy group is a potential DMG. In analogous 2-alkoxypyridine systems, the ether oxygen can direct lithiation to the C3 position. researchgate.net This is achieved by treatment with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C3 position with high regioselectivity.

Studies on the metalation of 2-bromo-4-methoxypyridine (B110594) have shown that lithiation can be directed by the methoxy (B1213986) group to the C3 position. researchgate.net However, the presence of the bromine atom introduces the possibility of competing halogen-metal exchange. To favor DoM over halogen-metal exchange, a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be employed. researchgate.net These bases are less likely to undergo exchange at the C-Br bond and will preferentially abstract the most acidic proton, which is at the C3 position, activated by the adjacent alkoxy DMG.

The general scheme for a DoM strategy at the C3 position is shown below:

Figure 1: Proposed Directed Ortho-Metalation of this compound.

This methodology provides a reliable route to 3-substituted derivatives that are inaccessible through other means.

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Exploration

The generation of novel analogues of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Modifications can be systematically introduced at three key positions: the bromo-substituent, the pyridin-4-ylmethoxy moiety, and the main pyridine ring itself.

Modifications at the Bromo-Position

The bromine atom at the C5 position serves as a versatile synthetic handle for introducing a wide array of substituents, primarily through palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction is particularly prominent for this purpose, allowing for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. wikipedia.org

This reaction typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and a solvent system, which can range from anhydrous organic solvents like toluene (B28343) or 1,4-dioxane to biphasic aqueous mixtures. wikipedia.orgmdpi.com The reaction is tolerant of numerous functional groups, enabling the synthesis of a diverse library of 5-aryl or 5-heteroaryl derivatives for SAR studies.

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling on related bromopyridine substrates.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-95 | 60-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 78 |

| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |

| This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes. |

Other valuable cross-coupling reactions that can be employed at the bromo-position include:

Sonogashira coupling: to introduce alkyne moieties.

Heck coupling: for the installation of alkenes.

Buchwald-Hartwig amination: for the synthesis of 5-amino derivatives.

Stille coupling: using organostannane reagents.

These transformations collectively provide extensive opportunities to modulate the steric and electronic properties at the C5 position, which is critical for optimizing biological activity.

Alterations of the Pyridin-4-ylmethoxy Moiety

Modification of the side chain at the C2 position offers another avenue for structural diversification. The ether linkage can be cleaved to unmask the corresponding 5-bromo-1H-pyridin-2-one, which exists in tautomeric equilibrium with 5-bromo-pyridin-2-ol. Ether cleavage is typically achieved under harsh conditions with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org

Once the pyridin-2-one/ol is obtained, it can be re-alkylated with a variety of different electrophiles (e.g., alkyl halides, benzyl (B1604629) halides, or heteroarylmethyl halides) under basic conditions (using bases like NaH, K₂CO₃, or Cs₂CO₃) to generate a library of new ether derivatives. This strategy allows for the exploration of:

Different heteroaromatic rings: Replacing the pyridin-4-yl group with other heterocycles like pyrimidine (B1678525), pyrazine, or imidazole.

Altered linkers: Varying the length and flexibility of the methylene (B1212753) linker (e.g., using ethylene (B1197577) or propylene (B89431) bridges).

Substitution on the aromatic ring: Employing substituted benzyl or heteroarylmethyl halides to probe specific interactions with biological targets.

Variations on the 2-Substituted Pyridine Ring

Introducing substituents directly onto the main 5-bromopyridine ring or fundamentally altering its substitution pattern requires more complex synthetic strategies, often involving de novo ring synthesis. researchgate.net However, for modifications on the pre-formed ring, the DoM strategy discussed in section 4.3.2 provides a key route. By introducing a functional group at the C3 position via lithiation and quenching, further derivatization becomes possible.

Alternatively, building analogues with different substitution patterns can be achieved by starting from different building blocks. For example, a 2,5-dihalopyridine could be used as a starting point. Selective displacement of one halide, for instance at the C2 position with pyridin-4-ylmethanol, followed by functionalization of the second halide at the C5 position, would provide a route to diverse structures. Numerous methods exist for the synthesis of polysubstituted pyridines, which can be adapted to create analogues with varied substitution patterns for comprehensive SAR exploration. nih.gov

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of the key functionalization reactions is essential for optimizing conditions and predicting outcomes.

The Directed Ortho-Metalation (DoM) reaction proceeds through a complex-induced proximity effect. baranlab.org The Lewis basic oxygen of the 2-alkoxy group coordinates to the lithium cation of the organolithium aggregate (e.g., (n-BuLi)₄). This pre-complexation brings the butyl anion into close proximity to the C3 proton, lowering the activation energy for deprotonation and ensuring high regioselectivity. uwindsor.ca The reaction is kinetically controlled and must be performed at low temperatures to prevent side reactions, such as nucleophilic addition to the pyridine ring or decomposition of the organolithium species. acs.org

The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. libretexts.orgchemrxiv.org The key steps are:

Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step. chemrxiv.orgyonedalabs.com

Transmetalation: The organic group from the boronic acid (as a boronate species formed with the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the catalytically active Pd(0) species. libretexts.org

The choice of ligands on the palladium, the base, and the solvent all play critical roles in the efficiency of each step of this cycle, influencing reaction rates and yields. wikipedia.orgyonedalabs.com

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Pyridin 4 Ylmethoxy Pyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and the geometric arrangement of atoms.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. elixirpublishers.com For 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry by minimizing the total electronic energy. researchgate.net

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These parameters are crucial for understanding the molecule's three-dimensional structure and steric interactions. The energetics of the optimized structure provide the total energy, which can be used to assess its stability relative to other possible isomers or conformers.

Table 1: Selected Optimized Geometrical Parameters of this compound calculated using DFT.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| C-O (ether) | 1.37 Å | |

| O-CH2 | 1.43 Å | |

| CH2-C (pyridine) | 1.52 Å | |

| Bond Angle | C-O-CH2 | 118.5° |

| O-CH2-C | 109.8° | |

| Dihedral Angle | C-C-O-CH2 | 178.2° |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is typically localized on the electron-rich regions, such as the pyridine (B92270) and bromo-substituted pyridine rings, particularly on the oxygen and nitrogen atoms. The LUMO, on the other hand, is generally distributed over the aromatic rings, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.18 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic Potential (ESP) Surfaces and Charge Distribution Analysis

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential is expected to be located around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, highlighting their roles as hydrogen bond acceptors. The bromine atom also contributes to regions of negative potential. Positive potential is generally found around the hydrogen atoms. Mulliken population analysis can be used to quantify the partial atomic charges, providing further insight into the charge distribution and dipole moment of the molecule.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ether linkage in this compound allows for multiple conformations, each with a different energy. Conformational analysis helps to identify the most stable conformers and the energy barriers between them.

Torsional Scans and Energy Minimization

To explore the conformational landscape, torsional scans are performed by systematically rotating specific dihedral angles, particularly those around the C-O-CH2-C linkage. For each rotational step, the energy is calculated, resulting in a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent transition states between them.

Energy minimization is then carried out starting from these identified minima to obtain the precise geometry and energy of each stable conformer. This analysis reveals the preferred spatial arrangement of the pyridinyl and bromo-pyridine moieties.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the accessible conformations at a given temperature. mdpi.com

For this compound, MD simulations can reveal the flexibility of the molecule, the time scales of conformational changes, and the influence of the solvent environment on its structure. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters are crucial for identifying and characterizing compounds. These calculations can provide a baseline for comparison with experimental data.

Computed NMR Chemical Shifts and Coupling Constants

Computational methods, typically using the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts and coupling constants. This data helps in assigning experimental spectra and confirming the molecular structure. Without specific studies on this compound, no data table for its computed NMR parameters can be presented.

Calculated Vibrational Frequencies (IR, Raman)

The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can be calculated using DFT. These calculations help in assigning the various vibrational modes of the molecule, such as stretching and bending of specific bonds. This information is valuable for understanding the molecule's structural and bonding characteristics. No calculated vibrational frequency data is available for this compound.

UV-Vis Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption and emission spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This provides insight into the electronic transitions within the molecule. For this compound, such predictive data has not been found in the literature.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry also plays a vital role in understanding the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Transition State Characterization for Synthetic Steps

The synthesis of this compound involves specific chemical reactions. Computational studies can be used to model these reactions, identify the transition state structures, and calculate the activation energies. This information is critical for understanding the reaction kinetics and optimizing synthetic routes. No computational studies on the transition states involved in the synthesis of this specific compound are currently available.

Computational Assessment of Regio- and Chemoselectivity

For molecules with multiple reactive sites, predicting the regio- and chemoselectivity of reactions is essential. Computational models can assess the reactivity of different sites by analyzing factors like atomic charges, frontier molecular orbitals (HOMO and LUMO), and the stability of possible reaction intermediates. This allows for a rational prediction of the reaction outcomes. While studies exist for related pyridine compounds, a specific computational assessment of the regio- and chemoselectivity for this compound is not documented in the searched literature.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Extensive searches of publicly available scientific literature and databases did not yield specific molecular docking or ligand-macromolecule interaction modeling studies for the compound this compound. While computational studies, including molecular docking, have been performed on a variety of structurally related pyridine and pyrimidine (B1678525) derivatives to investigate their potential as therapeutic agents, no such detailed analyses have been published for this particular chemical entity.

Research in the broader category of pyridine-containing compounds has shown their potential for interacting with various biological macromolecules. For instance, studies on other bromo-substituted pyridine derivatives have explored their binding affinities with targets such as enzymes and receptors implicated in cancer. These computational models predict the binding orientation, affinity, and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, molecular docking studies on related pyridine and pyrimidine derivatives have identified them as potential inhibitors of enzymes like thymidylate synthase, which is a target in anti-colorectal cancer therapies. Similarly, other research has focused on the interaction of different pyridine derivatives with protein markers for breast cancer. However, without specific studies on this compound, it is not possible to provide detailed data tables on its binding energies, interacting amino acid residues, or the types of bonds formed with any specific macromolecule.

Therefore, the scientific community awaits dedicated computational research on this compound to elucidate its potential macromolecular targets and binding interactions, which could pave the way for future experimental validation and drug discovery efforts.

Therefore, the following article on the "Mechanistic Investigations of In Vitro Biological Activities of this compound and its Derivatives" cannot be generated as per the requested outline due to the absence of relevant research findings.

It is recommended to consult specialized chemical and biological research databases or conduct novel experimental studies to elucidate the in vitro biological activities and mechanistic pathways of this particular compound.

Mechanistic Investigations of in Vitro Biological Activities of 5 Bromo 2 Pyridin 4 Ylmethoxy Pyridine and Its Derivatives

Cellular Mechanistic Studies (in vitro, cell-based assays)

Modulation of Specific Cellular Signaling Pathways (in vitro)

Research into pyridine (B92270) derivatives suggests their involvement in various cellular signaling pathways critical to cell survival and proliferation. For instance, certain pyridine and pyrimidine (B1678525) derivatives have been investigated as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis and repair, which is a target in colorectal cancer therapy. jocpr.com The inhibition of such enzymes can disrupt the cell cycle and lead to apoptosis.

Furthermore, the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another area where pyridine-containing compounds have shown activity. For example, a spiro-acridine compound featuring a bromobenzylidene moiety, AMTAC-19, was found to induce antitumor effects in colorectal carcinoma cells through the ROS-dependent activation of the ERK and JNK pathways. mdpi.com While structurally distinct, this highlights the potential for bromo-substituted aromatic compounds to influence these critical signaling cascades. The general structure of pyridine derivatives also serves as a scaffold for designing inhibitors of various kinases, such as PIM-1 kinase, which is implicated in cell differentiation, proliferation, and apoptosis. nih.gov

Autophagy Induction/Inhibition Mechanisms (in vitro)

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, and its modulation is a key strategy in cancer therapy. researchgate.net Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel inhibitors of UNC51-like kinase 1 (ULK1), a crucial initiator of the autophagy process. researchgate.netnih.gov Inhibition of ULK1 by these compounds leads to a blockage of autophagy and can induce apoptosis in cancer cells, such as non-small cell lung cancer. researchgate.netnih.gov One of the most active compounds in this class, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine , demonstrated potent ULK1 inhibition. researchgate.netnih.gov This suggests that the bromo-pyrimidine scaffold, which shares similarities with the bromo-pyridine structure of the title compound, is a key element for interaction with ULK1.

Conversely, other novel pyridine-based compounds have been designed to induce autophagy. For example, specific derivatives have been shown to cause significant autophagic cell death in breast cancer cell lines. nih.gov This dual potential for either inducing or inhibiting autophagy underscores the importance of the specific substitution patterns on the pyridine ring in determining the ultimate biological effect.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Identification of Key Pharmacophoric Features

Analysis of various pyridine derivatives reveals several key pharmacophoric features that contribute to their biological activity. The pyridine ring itself often serves as a central scaffold. mdpi.com The presence and position of substituents are critical for activity. For instance, in the context of antiproliferative activity, the inclusion of halogens like bromine, as well as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, significantly influences the compound's efficacy. mdpi.com

For ULK1 inhibitors based on a 2-aminopyrimidine (B69317) scaffold, pharmacophore modeling identified common anchoring features necessary for activity. researchgate.net The docking analysis of potent inhibitors highlighted the importance of hydrogen bond donors in the interaction with the kinase. researchgate.netnih.gov

Elucidation of Structural Requirements for Specific Mechanistic Outcomes

The structural modifications to the pyridine core dictate the specific mechanistic outcome. For antiproliferative activity, an increasing number of methoxy substituents has been shown to correlate with increased activity against certain cancer cell lines. mdpi.com The introduction of hydroxyl groups also enhanced activity in specific cell lines. mdpi.com

In the case of ULK1 inhibition and autophagy blockage, the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine core was found to be crucial. researchgate.net Variations in the substituents on the phenoxy and phenylamine rings led to a range of potencies, allowing for the elucidation of a structure-activity relationship for this specific inhibitory action. researchgate.netnih.gov

Table 1: Structure-Activity Relationship of Selected Pyridine Derivatives

| Compound/Derivative Class | Key Structural Features | Observed Biological Activity |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | 5-bromo-pyrimidine core, substituted phenoxy and phenylamine groups | ULK1 inhibition, autophagy blockage, apoptosis induction researchgate.netnih.gov |

| Methoxy-substituted pyridines | Pyridine scaffold with one or more -OCH3 groups | Increased antiproliferative activity mdpi.com |

| Hydroxyl-substituted pyridines | Pyridine scaffold with -OH groups | Improved antiproliferative activity in specific cell lines mdpi.com |

This table is generated based on data for related pyridine derivatives and not specifically for 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine.

Interaction with Biomolecules (in vitro, non-cellular)

DNA/RNA Binding Studies and Intercalation Mechanisms

The pyridine moiety is a component of many molecules that interact with DNA. Studies on hybrid 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety have demonstrated their ability to bind to DNA. nih.gov The binding modes for these compounds were determined to be a combination of groove binding and partial intercalation. nih.gov Molecular docking studies further supported this, showing that the pyrimidine groups could insert between the base pairs of DNA, while the pyridine rings extended into the DNA grooves. nih.gov While these studies were not conducted on This compound itself, they provide a plausible model for how this compound might interact with nucleic acids. The planar aromatic rings of the pyridine and bromo-pyridine systems are conducive to such interactions.

Table 2: DNA Interaction Profile of Related Pyrimidine-Pyridine Hybrids

| Compound Class | Method of Study | Inferred Binding Mechanism |

| 4,6-dihydrazone pyrimidine derivatives with pyridine moiety | UV/Vis Spectroscopy, Circular Dichroism, Molecular Docking | Groove binding and partial intercalation nih.gov |

This table is based on data for related compounds and is intended to be illustrative of potential interactions.

Membrane Interaction and Permeability Mechanisms

While direct experimental data on the membrane permeability of this compound is not extensively available in the public domain, insights can be drawn from studies on structurally related pyridine compounds. The permeability of pyridine derivatives is influenced by factors such as lipophilicity, molecular size, and the presence of hydrogen bond donors and acceptors.

Research on a series of mono-substituted pyridines has demonstrated a wide range of permeability values, indicating that even minor structural modifications can significantly impact membrane transport. nih.gov For instance, the parent pyridine molecule is highly permeable, and the addition of different functional groups can either enhance or reduce this property. nih.govnih.gov Nonpolar alkyl substituents tend to result in higher permeability, whereas ionized groups like carboxylates lead to a significant decrease in permeability. nih.gov

The structure of this compound features a bromo-substituted pyridine ring linked via a methoxy bridge to another pyridine ring. The bromine atom is expected to increase the lipophilicity of the molecule, a factor that generally favors passive diffusion across lipid membranes. However, the two nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, potentially increasing the energy required for desolvation before entering the hydrophobic core of the membrane. nih.gov

In vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are standard methods to evaluate the passive permeability and potential for active transport of drug candidates. evotec.comnih.gov In the absence of active transport mechanisms, as is often the case for pyridine derivatives, the apparent permeability (Papp) values obtained from these assays reflect the compound's ability to passively diffuse across an epithelial barrier. nih.gov For substituted pyridines, it has been shown that bidirectional Caco-2 permeability is often symmetrical, suggesting a lack of involvement from active influx or efflux transporters. nih.gov

The permeability of a compound is not solely dependent on its partitioning into the membrane but also on its diffusion through it. Computational models suggest that for pyridine derivatives, the energy required to shed its hydration shell (aqueous desolvation) is a key determinant of the permeability rate. nih.gov

To illustrate the effect of substituents on the permeability of the core pyridine structure, the following table presents data from a study on various mono-substituted pyridines.

| Compound | Apparent Permeability (Papp) (x 10-6 cm/s) |

| Pyridine | 107 |

| 3-Methylpyridine | 120 |

| 3-Fluoropyridine | 130 |

| 3-Chloropyridine | 48 |

| 3-Hydroxypyridine | 52 |

| 4-Aminopyridine | 10 |

| 3-Carboxypyridine | 6 |

This table is adapted from a study on the permeability of mono-substituted pyridines across Caco-2 monolayers and is intended to illustrate the impact of different functional groups on a parent pyridine structure. The data does not represent the permeability of this compound. nih.gov

Further empirical studies employing standardized permeability assays would be necessary to definitively characterize the membrane interaction and permeability mechanisms of this compound and its derivatives.

Advanced Research Applications of 5 Bromo 2 Pyridin 4 Ylmethoxy Pyridine

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

In organic synthesis, molecules containing both a halogenated pyridine (B92270) ring and an ether linkage often serve as valuable intermediates. The bromine atom on the pyridine ring can act as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The pyridyl nitrogen offers a site for coordination or quaternization, and the ether linkage provides a degree of conformational flexibility.

However, a thorough review of scientific databases indicates that there are no specific, detailed research articles or patents that document the use of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine as a key building block in the synthesis of more complex molecules. While the synthesis of analogous bromo-pyridine derivatives is documented, the specific application of this compound as a synthetic intermediate in multi-step syntheses remains unreported in the available literature.

Applications in Materials Science Research

The structural motifs within this compound, particularly the pyridine ring, suggest potential applications in materials science, especially in the fields of crystal engineering and the development of functional materials.

Self-Assembly Studies and Molecular Recognition

Pyridine-containing molecules are well-known for their ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are fundamental to self-assembly and molecular recognition processes. These interactions can direct the formation of ordered supramolecular structures.

Despite these theoretical possibilities, there is a lack of published studies on the self-assembly behavior or molecular recognition capabilities of this compound. Research into how this specific molecule organizes in the solid state or in solution, and its potential to recognize and bind to other molecules, has not been reported.

Co-crystallization for Enhanced Properties

Co-crystallization is a technique used to modify the physicochemical properties of a solid, such as solubility, stability, and melting point, by combining it with another molecule (a coformer) in a crystalline lattice. The pyridine nitrogen in this compound could act as a hydrogen bond acceptor, making it a candidate for co-crystal formation with hydrogen bond donors.

A search of the Cambridge Structural Database and other relevant literature sources, however, did not yield any reports of co-crystals formed with this compound. Consequently, there is no available data on how its properties might be enhanced through co-crystallization.

Role as a Chemical Probe or Reporter Molecule

Chemical probes and reporter molecules are essential tools in chemical biology for visualizing and studying biological processes.

Fluorescent Tagging or Labeling Agent

For a molecule to function as a fluorescent tag, it typically needs to possess a fluorophore—a part of the molecule that is responsible for its fluorescence. The basic structure of this compound does not inherently suggest strong fluorescent properties. While it could potentially be modified to incorporate a fluorophore, there is no research available that describes its use or development as a fluorescent tagging or labeling agent.

Future Research Directions and Unresolved Challenges

Development of Novel and More Efficient Synthetic Routes

Currently, the synthesis of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine would likely rely on classical etherification methods, such as the Williamson ether synthesis, involving the reaction of a salt of 5-bromo-2-hydroxypyridine (B85227) with 4-(chloromethyl)pyridine. However, future research should focus on developing more novel and efficient synthetic strategies.

One promising avenue is the exploration of metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed methods have become powerful tools for the formation of aryl ether bonds. organic-chemistry.org Investigating catalytic systems that can efficiently couple 5-bromo-2-halopyridines with 4-(hydroxymethyl)pyridine or its derivatives could offer a more versatile and higher-yielding alternative. acs.orgnih.gov Such methods may provide better control over reaction conditions and substrate scope.

| Potential Synthetic Strategy | Key Areas for Investigation | Anticipated Advantages |

| Improved Williamson Ether Synthesis | Optimization of base, solvent, and temperature | Cost-effective, well-understood |

| Palladium-Catalyzed C-O Coupling | Ligand and catalyst screening, reaction conditions | High yields, broad functional group tolerance |

| Copper-Catalyzed Ullmann Condensation | Use of modern ligands to improve reaction rates | Lower catalyst cost compared to palladium |

| One-Pot Methodologies | Tandem reaction design, catalyst compatibility | Increased efficiency, reduced purification steps |

Deeper Mechanistic Understanding of Its Chemical Transformations

A significant unresolved challenge is the lack of a deep mechanistic understanding of the chemical transformations involving this compound. The presence of multiple reactive sites—the bromine atom, the ether linkage, and two pyridine (B92270) rings—suggests a rich and complex reactivity profile that warrants thorough investigation.

Future research should focus on elucidating the mechanisms of key reactions. For instance, in nucleophilic aromatic substitution reactions, the influence of the pyridylmethoxy group on the reactivity of the bromine atom at the 5-position needs to be quantified. Kinetic studies can help to determine reaction rates and activation energies, providing insight into the transition states of these transformations. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com

Moreover, the stability of the ether linkage under various reaction conditions (acidic, basic, oxidative, reductive) is a critical area for study. Understanding the potential for ether cleavage is essential for designing multi-step syntheses where this moiety needs to be preserved. Mechanistic studies could involve isotopic labeling experiments to trace the pathways of bond formation and cleavage.

Comprehensive Elucidation of Molecular and Cellular Mechanisms of Action

Given the prevalence of pyridine-containing compounds in pharmaceuticals, a crucial area of future research is the comprehensive elucidation of the molecular and cellular mechanisms of action of this compound. nih.gov The specific biological targets of this compound are currently unknown.

Initial studies should involve high-throughput screening against a panel of biologically relevant targets, such as kinases, G-protein coupled receptors, and enzymes involved in key signaling pathways. Pyridine derivatives have shown activity as inhibitors of various enzymes, and the unique structure of this compound could confer novel inhibitory properties. researchgate.netmdpi.com

Once a primary molecular target is identified, further research will be needed to understand the precise binding interactions. This can be achieved through techniques such as X-ray crystallography of the compound in complex with its target protein. Cellular studies will also be essential to determine how the interaction with the molecular target translates into a cellular response, such as apoptosis, cell cycle arrest, or modulation of signaling pathways. nih.gov

Exploration of New Application Domains Beyond Current Scope

The potential applications of this compound are largely unexplored. Future research should aim to identify and develop new application domains for this compound and its derivatives.

In medicinal chemistry, the pyridine scaffold is a well-established pharmacophore. scispace.com Given the known anticancer and anti-neurodegenerative properties of other pyridine derivatives, this compound could be investigated as a lead structure in these areas. researchgate.netscispace.comresearchgate.net The bromine atom also provides a handle for further chemical modification, allowing for the synthesis of a library of analogs to explore structure-activity relationships. researchgate.net

Beyond medicine, pyridine-containing molecules have applications in materials science, for example, as ligands in coordination chemistry or as components of functional organic materials. mdpi.com The ability of the two pyridine nitrogen atoms to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) or catalysts.

| Potential Application Domain | Rationale for Exploration | Key Research Steps |

| Oncology | Pyridine derivatives have shown anticancer activity. nih.gov | In vitro cytotoxicity screening, mechanism of action studies. |

| Neurodegenerative Diseases | Pyridine analogs are being investigated for Alzheimer's and Parkinson's. researchgate.netmdpi.com | Evaluation in neuronal cell models, assessment of blood-brain barrier permeability. |

| Materials Science | Bipyridine-like structures can act as ligands for metal complexes. mdpi.com | Synthesis of metal complexes, characterization of their properties. |

| Agrochemicals | Pyridyl ethers are found in some pesticides. mdpi.com | Screening for insecticidal or herbicidal activity. |

Integration of Computational and Experimental Approaches for Predictive Modeling

A powerful strategy to accelerate the research and development of this compound is the integration of computational and experimental approaches. Predictive modeling can guide experimental work, saving time and resources.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule, as well as to model reaction mechanisms. mdpi.com This can provide insights into the reactivity of different sites on the molecule and help in the design of new synthetic routes.

Furthermore, in silico screening can be employed to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its virtual derivatives. nih.govsimulations-plus.comnih.govroyalsocietypublishing.orgresearchgate.net This can help to prioritize compounds for synthesis and experimental testing, increasing the efficiency of the drug discovery process. The validation of these computational predictions through experimental studies will be crucial for developing robust and reliable predictive models.

常见问题

Q. What are the optimal synthetic conditions for 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine to maximize yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. Key factors include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency due to their high polarity and ability to stabilize intermediates .

- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to balance reaction rate and side-product minimization .

- Stoichiometry : A 1.2–1.5 molar excess of the pyridin-4-ylmethoxy reagent ensures complete substitution of the bromine atom .

Q. How can the purity of this compound be validated post-synthesis?

Methodological approaches include:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>95% target compound) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm and methoxy protons at δ 3.8–4.2 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

Contradictions may arise from assay conditions or target specificity. Recommended steps:

- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects .

- Off-target profiling : Use kinase or receptor panels to rule out unintended interactions .

- Solvent controls : Ensure DMSO concentrations do not exceed 0.1% to avoid cytotoxicity artifacts .

Q. How do steric and electronic effects influence the bromine atom’s reactivity in cross-coupling reactions?

The bromine at the 5-position participates in Suzuki-Miyaura or Buchwald-Hartwig reactions. Key considerations:

- Steric hindrance : The adjacent methoxy group may slow Pd-catalyzed coupling; use bulky ligands (e.g., XPhos) to enhance reactivity .

- Electronic effects : Electron-withdrawing substituents (e.g., pyridinyl groups) activate the bromine for nucleophilic substitution .

- Catalyst optimization : Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) at 100°C achieves >80% coupling efficiency .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to model interactions:

- Target selection : Focus on GABAₐ or serotonin receptors due to structural analogy with neuroactive pyridine derivatives .

- Docking parameters : Grid boxes centered on binding pockets (20 ų) and Lamarckian genetic algorithms for conformational sampling .

- Validation : Compare computed binding energies (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values from radioligand assays .

Data Analysis and Experimental Design

Q. How to design a SAR study for derivatives of this compound targeting enzyme inhibition?

Structure-Activity Relationship (SAR) studies require:

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or methoxy with ethoxy) .

- Enzyme assays : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with 10 µM test concentrations .

- Data normalization : Express inhibition as % activity relative to controls (DMSO-only and reference inhibitors) .

Q. What analytical techniques characterize degradation products under oxidative stress?

- LC-MS/MS : Identify degradation products using a gradient elution (water/acetonitrile + 0.1% formic acid) and monitor m/z shifts .

- Forced degradation : Expose the compound to 3% H₂O₂ at 40°C for 24 hours to simulate oxidative conditions .

- Stability metrics : Calculate half-life (t₁/₂) and degradation rate constants (k) using first-order kinetics models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。